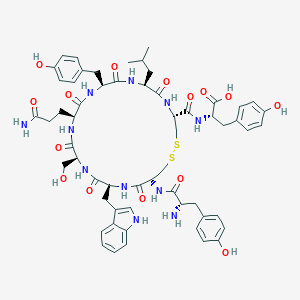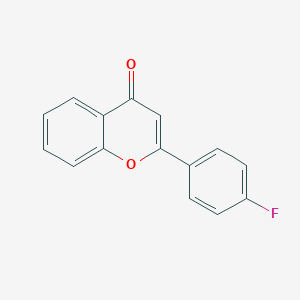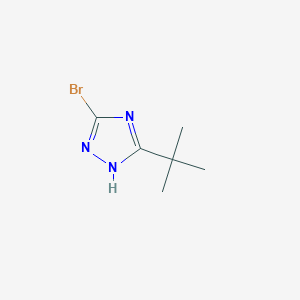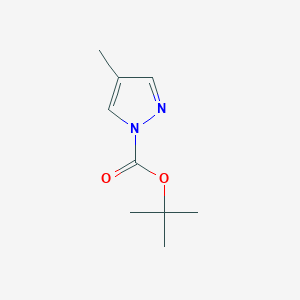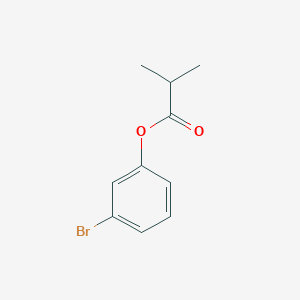
(3-Bromophenyl) 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl) 2-methylpropanoate is a chemical compound that is widely used in scientific research applications, particularly in the field of organic chemistry. It is a derivative of phenylpropanoic acid and is commonly referred to as BMPP. In
Mecanismo De Acción
The mechanism of action of BMPP is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophilic compounds to form new chemical bonds. BMPP can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of BMPP. However, it is believed to be relatively non-toxic and does not have any known adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMPP in lab experiments is its high reactivity, making it a useful reagent in organic synthesis reactions. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BMPP is its relatively low solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for research involving BMPP. One area of interest is the development of new synthetic methods for BMPP and its derivatives. Another area of interest is the use of BMPP in the synthesis of novel pharmaceutical compounds with potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of BMPP and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of (3-Bromophenyl) 2-methylpropanoate involves the reaction of 3-bromophenol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, resulting in the formation of BMPP. The purity and yield of BMPP can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BMPP is commonly used in scientific research applications as a reagent in organic synthesis reactions. It is particularly useful in the synthesis of various pharmaceutical compounds and natural products. BMPP can also be used as a starting material for the synthesis of other organic compounds such as esters, amides, and carboxylic acids.
Propiedades
Número CAS |
140896-86-2 |
|---|---|
Nombre del producto |
(3-Bromophenyl) 2-methylpropanoate |
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.1 g/mol |
Nombre IUPAC |
(3-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3 |
Clave InChI |
MIEAIXUBMSQNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
SMILES canónico |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Sinónimos |
Propanoic acid, 2-Methyl-, 3-broMophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



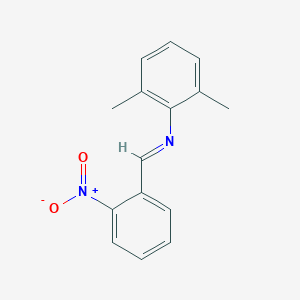
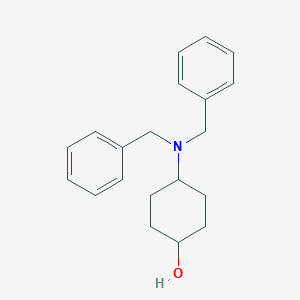
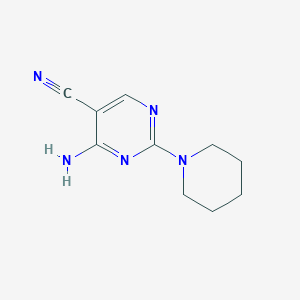
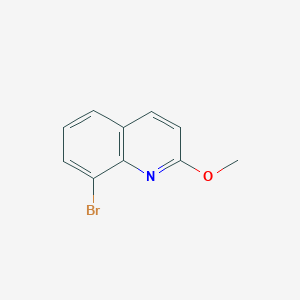
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)

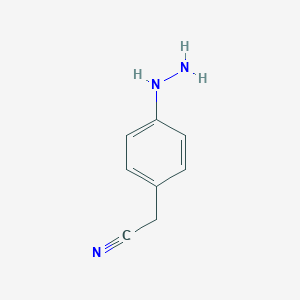

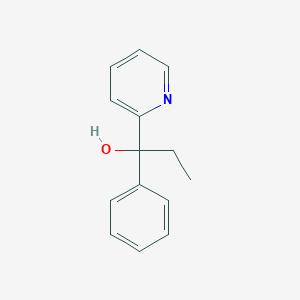
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
